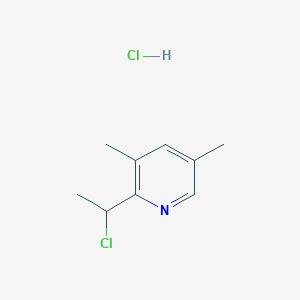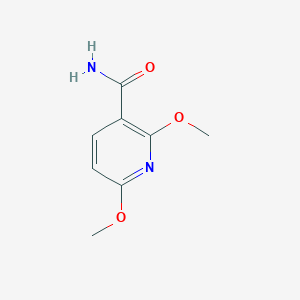
2,6-Dimethoxynicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethoxynicotinamide is a chemical compound that belongs to the class of nicotinamide derivatives It is characterized by the presence of two methoxy groups attached to the 2nd and 6th positions of the nicotinamide ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethoxynicotinamide typically involves the reaction of 2,6-dimethoxypyridine with an appropriate amide source. One common method includes the use of 2,6-dimethoxypyridine and acetamide in the presence of a catalyst such as phosphorus oxychloride. The reaction is carried out under reflux conditions, followed by purification steps to isolate the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure high-quality production.
化学反応の分析
Types of Reactions: 2,6-Dimethoxynicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where reagents like sodium methoxide can replace the methoxy groups with other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of reduced nicotinamide derivatives.
Substitution: Formation of substituted nicotinamide derivatives.
科学的研究の応用
2,6-Dimethoxynicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the treatment of certain diseases and conditions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
作用機序
The mechanism of action of 2,6-Dimethoxynicotinamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, thereby affecting various biochemical processes. For example, it can inhibit enzymes involved in the synthesis of nucleotides, leading to disruptions in DNA replication and repair. Additionally, it may modulate signaling pathways related to cell growth and apoptosis .
類似化合物との比較
- 2,6-Dimethoxybenzoquinone
- 2,6-Dimethoxyphenol
- 2,6-Dimethoxypyridine
Comparison: 2,6-Dimethoxynicotinamide is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Compared to 2,6-Dimethoxybenzoquinone, it has a different core structure, leading to variations in reactivity and applications. Similarly, while 2,6-Dimethoxyphenol and 2,6-Dimethoxypyridine share some structural similarities, their functional groups and overall properties differ, making this compound a unique compound with specific uses in research and industry .
特性
分子式 |
C8H10N2O3 |
|---|---|
分子量 |
182.18 g/mol |
IUPAC名 |
2,6-dimethoxypyridine-3-carboxamide |
InChI |
InChI=1S/C8H10N2O3/c1-12-6-4-3-5(7(9)11)8(10-6)13-2/h3-4H,1-2H3,(H2,9,11) |
InChIキー |
SZXVYHAENDJPAL-UHFFFAOYSA-N |
正規SMILES |
COC1=NC(=C(C=C1)C(=O)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


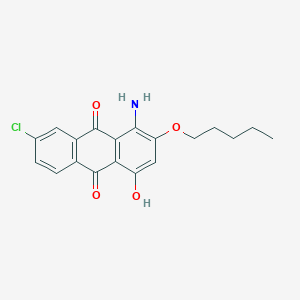
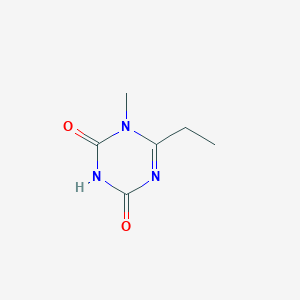
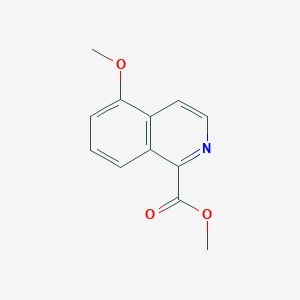
![6-Fluoroimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B13132378.png)
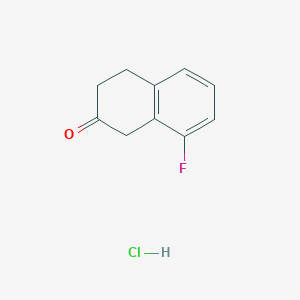
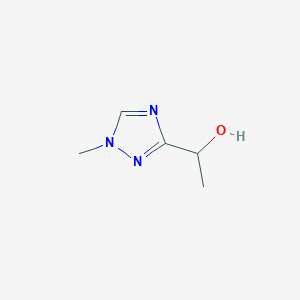
![benzyl N-[2-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]oxyethyl]carbamate](/img/structure/B13132407.png)
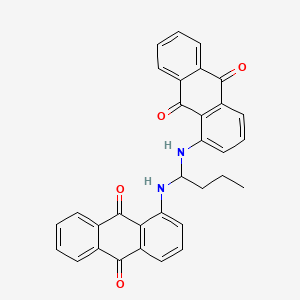
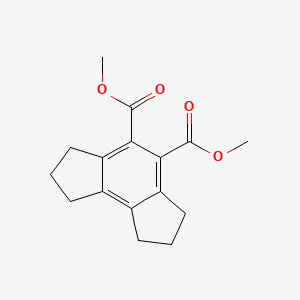
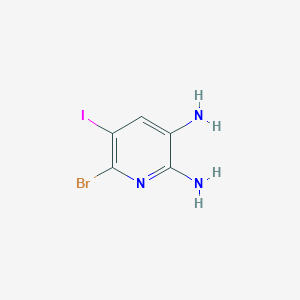
![3,6-Dibromo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13132424.png)
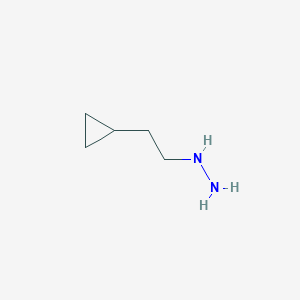
![(4-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B13132441.png)
